Isradipine-d6

Description

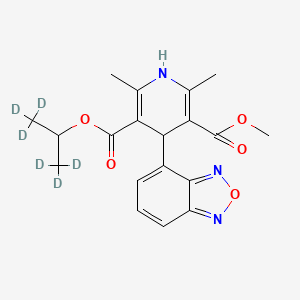

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21N3O5 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

5-O-(1,1,1,3,3,3-hexadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3 |

InChI Key |

HMJIYCCIJYRONP-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Isradipine-d6

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Isradipine-d6, a deuterated analog of the calcium channel blocker Isradipine. This document is intended for researchers, scientists, and drug development professionals involved in the fields of medicinal chemistry, drug metabolism studies, and analytical chemistry.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Deuterium-labeled isotopologues of pharmaceutical compounds, such as this compound, are valuable tools in drug discovery and development. They are particularly useful as internal standards in quantitative bioanalytical assays using mass spectrometry, and for studying drug metabolism (ADME), pharmacokinetics (PK), and potential kinetic isotope effects. The replacement of hydrogen with deuterium at specific positions can lead to altered metabolic profiles, potentially improving the drug's pharmacokinetic properties. This guide details a feasible synthetic route to this compound and the analytical methodologies for verifying its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the well-established Hantzsch dihydropyridine synthesis.[2][3][4] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. For the synthesis of this compound, the deuterium labels are introduced via a deuterated β-ketoester, specifically isopropyl-d6 acetoacetate.

Proposed Synthetic Scheme

The overall synthetic strategy involves a three-component reaction as depicted below. The key deuterated starting material is isopropyl-d6 acetoacetate, where the six hydrogen atoms of the isopropyl group are replaced with deuterium.

Caption: Proposed Hantzsch synthesis route for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,1,3-benzoxadiazole-4-carboxaldehyde (1.0 eq), isopropyl-d6 acetoacetate (1.0 eq), and methyl 3-aminocrotonate (1.0 eq) in a suitable solvent such as absolute ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid.

Expected Yield and Purity

The Hantzsch dihydropyridine synthesis is a robust reaction, and yields for analogous non-deuterated syntheses are typically in the range of 60-80%. The chemical purity of the final product is expected to be >98% after purification.

| Parameter | Expected Value |

| Yield | 60 - 80% |

| Chemical Purity | > 98% |

| Appearance | Yellow crystalline solid |

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of the synthesized this compound. This involves confirming the number and location of the deuterium atoms and quantifying the percentage of the deuterated species relative to any residual non-deuterated or partially deuterated isotopologues. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining isotopic enrichment.[6][7]

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from any potential impurities. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The analysis is performed in full scan mode to observe the molecular ion cluster and in multiple reaction monitoring (MRM) mode for sensitive quantification. For non-deuterated Isradipine, a common MRM transition is m/z 372.1 → m/z 312.2.[8] For this compound, the expected transition would be m/z 378.1 → m/z 318.2 (assuming fragmentation does not involve the deuterated isopropyl group).

The isotopic purity is determined by analyzing the relative intensities of the mass peaks corresponding to the different isotopologues (d0 to d6).

| Isotopologue | Expected [M+H]⁺ (m/z) |

| Isradipine (d0) | 372.2 |

| Isradipine-d1 | 373.2 |

| Isradipine-d2 | 374.2 |

| Isradipine-d3 | 375.2 |

| Isradipine-d4 | 376.2 |

| Isradipine-d5 | 377.2 |

| This compound | 378.2 |

The isotopic enrichment is calculated from the peak areas of the extracted ion chromatograms for each isotopologue. A high isotopic purity would be indicated by the d6 isotopologue having a significantly higher abundance (>98%) compared to the other isotopologues.

NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for confirming the position of the deuterium labels and for an independent assessment of isotopic purity.[5][9]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show a significant reduction or complete disappearance of the signal corresponding to the isopropyl methine proton and the two methyl groups of the isopropyl ester, compared to the spectrum of non-deuterated Isradipine. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the level of deuteration.

-

²H NMR Spectroscopy: The ²H (Deuterium) NMR spectrum will show a signal at the chemical shift corresponding to the isopropyl group, confirming the presence and location of the deuterium atoms.

| Nucleus | Expected Chemical Shift (δ, ppm) | Observation for this compound |

| ¹H | ~5.0 (septet, 1H, -CH(CH₃)₂) | Signal intensity significantly reduced or absent |

| ¹H | ~1.2 (doublet, 6H, -CH(CH₃)₂) | Signal intensity significantly reduced or absent |

| ²H | ~5.0 and ~1.2 | Signals present, confirming deuteration at the isopropyl group |

Workflow Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Isotopic Purity Analysis Workflow

Caption: Analytical workflow for determining the isotopic purity of this compound.

Conclusion

This technical guide outlines a practical approach for the synthesis of this compound and the subsequent analysis of its isotopic purity. The modified Hantzsch synthesis provides a direct route to the target compound, and the combination of high-resolution mass spectrometry and NMR spectroscopy offers a robust analytical framework for its characterization. The successful synthesis and thorough characterization of this compound are essential for its reliable use in various applications within drug discovery and development.

References

- 1. Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2005005437A1 - An improved process for the manufacture of isradipine. - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Isradipine-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of Isradipine-d6, a deuterated analog of the calcium channel blocker Isradipine. The information herein is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.

Chemical Properties

This compound is a synthetic, deuterated form of Isradipine, used primarily as an internal standard in pharmacokinetic and metabolic studies. The incorporation of six deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical behavior.

Quantitative Chemical Data

The fundamental chemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart.

| Property | This compound | Isradipine |

| Molecular Formula | C₁₉H₁₅D₆N₃O₅[1] | C₁₉H₂₁N₃O₅ |

| Molecular Weight | 377.43 g/mol [1] | 371.39 g/mol |

| CAS Number | 75695-93-1 (non-deuterated)[1] | 75695-93-1[2] |

| Appearance | Yellow, fine crystalline powder | Yellow, fine crystalline powder[3] |

| Purity | Typically >98% | >98% |

Solubility

Isradipine is practically insoluble in water but is soluble in organic solvents. The solubility profile of this compound is expected to be comparable.

| Solvent | Solubility (Isradipine) |

| Water | <10 mg/L at 37°C |

| DMSO | Up to 100 mM |

| Ethanol | Up to 50 mM |

| Acetone | Freely soluble |

| Chloroform | Freely soluble |

| Methylene Chloride | Freely soluble |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound. While specific long-term stability studies on this compound are not extensively published, data from its non-deuterated form offers reliable guidance.

Storage Recommendations

| Form | Storage Condition | Duration |

| Solid (Powder) | Room Temperature or 2-8°C | Refer to manufacturer's specifications |

| Solutions in Organic Solvents | -20°C or -80°C | Up to 1 month or longer; aliquot to avoid freeze-thaw cycles[4] |

Stability Profile

Studies on Isradipine indicate that it is a stable compound under normal storage conditions but is susceptible to degradation under certain circumstances. A study on an extemporaneously compounded oral liquid of Isradipine (1 mg/mL) found it to be stable for at least 35 days when stored in amber glass bottles at 4°C[5][6]. The color, odor, and pH of the suspension did not change appreciably over the study period[5][6].

Key stability considerations include:

-

Light Sensitivity : As a dihydropyridine derivative, Isradipine is sensitive to light. It should be stored in light-resistant containers.

-

Oxidation : Isradipine can be susceptible to oxidative degradation.

-

pH : While stable in neutral and slightly acidic conditions, prolonged exposure to strong acids or bases may lead to degradation.

Experimental Protocols

The following section details a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can be adapted for the analysis of this compound.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, thus providing a clear indication of its stability over time.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradants.

Instrumentation and Materials:

-

HPLC system with a UV or PDA detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate or acetate buffer, pH adjusted)

Chromatographic Conditions:

-

Mobile Phase: A mixture of organic solvent (acetonitrile and/or methanol) and an aqueous buffer. A common starting point is a ratio of 60:30:10 (v/v/v) of acetonitrile, methanol, and water[7]. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min[7]

-

Column Temperature: Ambient

-

Detection Wavelength: 327 nm[8]

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to a working concentration within the linear range of the assay (e.g., 10-100 µg/mL).

-

Sample Preparation: Subject this compound samples to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Prepare solutions of the stressed samples at the same concentration as the standard solution.

-

Analysis: Inject the standard and stressed sample solutions into the HPLC system and record the chromatograms.

-

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the mechanism of action of Isradipine and a typical workflow for a stability study.

Caption: Mechanism of action of this compound.

Caption: Workflow for a typical stability study.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Isradipine - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Stability of isradipine in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

High-Purity Isradipine-d6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial sourcing, synthesis, and analytical characterization of high-purity Isradipine-d6, a deuterated analog of the calcium channel blocker Isradipine. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.

Commercial Availability

High-purity this compound is available from specialized chemical suppliers. While not as commonly stocked as its non-deuterated counterpart, it can be procured from vendors who specialize in isotopically labeled compounds. Two prominent commercial sources for this compound have been identified:

-

MedChemExpress: A supplier of research chemicals and bioactive compounds, MedChemExpress lists this compound in their catalog, confirming its availability.[1][2] Researchers can request a Certificate of Analysis for detailed purity and isotopic enrichment data.

-

TLC Pharmaceutical Standards: This company specializes in the custom synthesis of complex organic compounds, including isotopically labeled standards. Their product listings include this compound and Isradipine-d7 as related products to Isradipine impurities, indicating their capability for its synthesis.

It is recommended that researchers contact these suppliers directly to obtain the most current information on availability, pricing, and detailed technical specifications.

Quantitative Data Summary

For researchers requiring precise quantification, the purity and isotopic enrichment of this compound are critical parameters. The following table summarizes the expected technical data for commercially available high-purity this compound, based on typical specifications for deuterated standards from reputable suppliers.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry, NMR |

| Isotopic Enrichment | Deuterium incorporation at specific sites (typically on the isopropyl group) | NMR |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | As per supplier data |

| Storage | -20°C for long-term storage | As per supplier data |

Experimental Protocols

Synthesis of this compound

General Synthetic Approach:

The synthesis of the dihydropyridine ring of Isradipine involves the condensation of three key components:

-

An aldehyde (2-nitrobenzaldehyde or a derivative).

-

A β-ketoester (ethyl acetoacetate).

-

An enamine or an ammonia source.

To introduce the deuterium labels at the isopropyl group, a deuterated isopropanol (isopropanol-d7 or isopropanol-d8) would be used to synthesize the corresponding deuterated β-ketoester.

Example Reaction Step (Illustrative):

Transesterification to introduce the deuterated isopropyl group:

Ethyl acetoacetate can be transesterified with isopropanol-d7 in the presence of a suitable catalyst to yield isopropyl-d6-acetoacetate. This deuterated intermediate would then be used in the Hantzsch reaction to assemble the final this compound molecule.

Note: The precise reaction conditions, including catalysts, solvents, and purification methods, would be optimized by the commercial supplier to ensure high purity and isotopic enrichment.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity by separating this compound from any non-deuterated Isradipine and other impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic enrichment).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the specific location of the deuterium atoms. The absence of signals in the ¹H NMR spectrum at the deuterated positions confirms successful labeling.

Visualizations

Experimental Workflow: this compound in a Pharmacokinetic Study

The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a pharmacokinetic study of Isradipine.

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Signaling Pathway: Mechanism of Action of Isradipine

This diagram illustrates the signaling pathway through which Isradipine exerts its therapeutic effect as a calcium channel blocker.

Caption: Simplified signaling pathway of Isradipine's action.

References

An In-depth Technical Guide to Isradipine-d6: Properties, and In-Vitro/In-Vivo Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated dihydropyridine calcium channel blocker, Isradipine-d6. It is designed to furnish researchers and professionals in drug development with essential data and methodologies for preclinical studies. This document covers the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols.

Core Physicochemical Properties

Isotopically labeled compounds such as this compound are crucial tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms can subtly alter the metabolic fate of a drug, often leading to a slower rate of metabolism and a longer half-life, without significantly changing its primary pharmacological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, Isradipine. It is important to note that a definitive, officially registered CAS number for this compound is not consistently available across major chemical databases. The CAS number 75695-93-1 is frequently listed for Isradipine and has also been associated with this compound by some commercial suppliers, which can be a source of ambiguity. Researchers are advised to verify the identity of their specific compound through analytical methods.

| Property | This compound | Isradipine |

| CAS Number | Ambiguous (often cited as 75695-93-1) | 75695-93-1[1][2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₅D₆N₃O₅ | C₁₉H₂₁N₃O₅ |

| Molecular Weight | 377.43 g/mol | 371.39 g/mol |

Mechanism of Action: L-type Calcium Channel Blockade

Isradipine is a potent and selective blocker of L-type voltage-gated calcium channels (Caᵥ1.x).[7] Its mechanism of action is central to its therapeutic effects, primarily vasodilation, which leads to a reduction in blood pressure. The signaling pathway is initiated by the binding of Isradipine to the α1 subunit of the L-type calcium channel, which is a transmembrane protein. This binding stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium ions into the cell.

The reduction in intracellular calcium concentration has a direct impact on the cellular machinery responsible for muscle contraction. In vascular smooth muscle cells, the influx of calcium through L-type channels is a critical step for vasoconstriction. By inhibiting this influx, Isradipine leads to smooth muscle relaxation and vasodilation.

Below is a diagram illustrating the signaling pathway of Isradipine's action on vascular smooth muscle cells.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Oral Administration in Mice

This protocol is adapted from a study developing a non-invasive oral administration method for Isradipine in mice.[8]

Objective: To achieve consistent and therapeutically relevant plasma concentrations of Isradipine in mice for preclinical efficacy and safety studies.

Materials:

-

This compound

-

Flavored yogurt (e.g., strawberry-flavored) as a vehicle

-

Single-housed male or female C57BL/6N mice (11-18 weeks old)[8]

-

Standard mouse housing with controlled temperature and light/dark cycle[8]

-

35 mm cell culture dishes

Procedure:

-

Acclimation and Training (4-6 days):

-

Single-house mice for at least one week prior to the experiment.[8]

-

Train the mice to voluntarily consume the flavored yogurt vehicle. Present 200-500 µL of drug-free yogurt on a 35 mm cell culture dish placed on the cage floor, 2-3 times a day.

-

Continue training until the majority of mice consume the yogurt within 1-5 minutes of presentation. This minimizes stress and novelty responses during the drug administration phase.

-

-

Drug Preparation and Administration (2 consecutive days):

-

Immediately before administration, thoroughly mix the desired dose of this compound into the flavored yogurt.

-

Present the this compound-laced yogurt to the mice on the culture dish.

-

The dosing regimen can be adjusted based on pharmacokinetic studies. For example, a dose of 0.1 mg every 8 hours has been shown to achieve stable plasma concentrations.[8]

-

-

Pharmacokinetic Analysis:

-

Collect blood samples at predetermined time points post-administration to determine plasma concentrations of this compound.

-

Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of the deuterated compound and its metabolites.

-

Workflow Diagram:

In Vitro Patch-Clamp Electrophysiology Assay

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels. This generalized protocol outlines the steps for a whole-cell patch-clamp experiment to measure the effect of this compound on L-type calcium channels.

Objective: To quantify the inhibitory effect of this compound on L-type calcium channel currents in a cellular model.

Materials:

-

A cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the α1c subunit)

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular (bath) solution (e.g., containing in mM: 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with TEA-OH)

-

Intracellular (pipette) solution (e.g., containing in mM: 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH)

-

This compound stock solution (e.g., in DMSO) and perfusion system

Procedure:

-

Cell Preparation:

-

Culture the cells on glass coverslips to sub-confluent densities.

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

-

Pipette Preparation and Sealing:

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Using the micromanipulator, approach a target cell with the micropipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for control of the intracellular voltage and measurement of whole-cell currents.

-

-

Data Recording:

-

Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly in a closed state (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium (or barium) currents through the L-type channels.

-

Record baseline currents in the absence of the drug.

-

-

Drug Application and Measurement:

-

Perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

-

After a stable drug effect is reached, repeat the voltage-step protocol to record the inhibited channel currents.

-

Wash out the drug with the control extracellular solution to observe the reversibility of the block.

-

Repeat with a range of this compound concentrations to determine the concentration-response relationship and calculate the IC₅₀ value.

-

Logical Relationship Diagram:

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Cas 75695-93-1,Isradipine | lookchem [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. scbt.com [scbt.com]

- 5. Isradipine = 98 HPLC, solid 75695-93-1 [sigmaaldrich.com]

- 6. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Isradipine-d6: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and recommended storage conditions for Isradipine-d6, a deuterated analog of Isradipine. The data presented here is critical for ensuring the integrity and effective use of this compound in a research and development setting. While the provided data is primarily based on its non-deuterated counterpart, Isradipine, the physicochemical properties are expected to be nearly identical.

Core Properties of Isradipine

| Property | Value |

| Molecular Formula | C₁₉H₁₅D₆N₃O₅ |

| Molecular Weight | 377.43 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 109353-73-3 |

Solubility Profile

This compound, much like its non-deuterated form, exhibits high solubility in organic solvents and is practically insoluble in water.[1][2] The following table summarizes the solubility of Isradipine in various common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| DMSO | 74 | 199.25 |

| Ethanol | 74 | 199.25 |

| Dimethyl formamide | ~10 | Not Specified |

| Water | Insoluble | Insoluble |

Data is for the non-deuterated Isradipine and is expected to be a very close approximation for this compound.[1][3]

Storage and Stability

Proper storage is crucial to maintain the stability and integrity of this compound. The compound is supplied as a crystalline solid and has shown to be stable for at least four years when stored at -20°C.[3] For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be stored at -20°C for up to one month.[4] Some sources suggest storage at -80°C for up to two years is also a viable option for stock solutions.[5]

Isradipine is stable under heating, acidic, and basic conditions but is susceptible to degradation upon exposure to UV light and oxidative processes.[6] Therefore, it is imperative to store the compound and its solutions protected from light.

Summary of Storage Conditions:

| Form | Storage Temperature | Duration | Special Conditions |

| Solid | -20°C | ≥ 4 years | Protect from light |

| Solutions | -20°C | Up to 1 month | Protect from light |

| Solutions | -80°C | Up to 2 years | Protect from light |

Experimental Protocols

General Protocol for Solubility Determination using HPLC:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilution: A precise aliquot of the clear supernatant is diluted with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation of Solubility: The solubility is then calculated by taking into account the dilution factor.

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound.

Caption: Recommended workflow for receiving, storing, and preparing solutions of this compound.

Mechanism of Action: L-type Calcium Channel Blockade

Isradipine, and by extension this compound, functions as a potent L-type calcium channel blocker.[4] This mechanism involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac cells, leading to vasodilation and a subsequent reduction in blood pressure. The following diagram illustrates this fundamental mechanism.

Caption: Simplified diagram of this compound's action as an L-type calcium channel blocker.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Isradipine | L-type Ca2+ channel Blocker | Hello Bio [hellobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Determination of degradation products from the calcium-channel blocker isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability of isradipine in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isradipine-d6 in Preclinical DMPK Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential use of Isradipine-d6, a deuterated form of the calcium channel blocker Isradipine, in preclinical drug metabolism and pharmacokinetic (DMPK) studies. This document outlines the rationale for using a stable-labeled isotopologue, summarizes key pharmacokinetic parameters of the parent compound, and presents hypothetical experimental protocols for evaluating this compound.

Introduction to Isradipine and the Role of Deuteration

Isradipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3][4] Like many drugs, Isradipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2][5] This results in a relatively low bioavailability of 15-24%.[3][4][6]

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, has become a valuable strategy in drug development.[7][8][9] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down the rate of metabolic processes that involve the cleavage of this bond.[9] Consequently, deuterated drugs may exhibit an altered, and potentially improved, pharmacokinetic profile, including reduced metabolic clearance and a longer half-life.[8][9][10] this compound, with deuterium atoms strategically placed at metabolically vulnerable positions, is an ideal candidate for investigation in preclinical DMPK studies to explore these potential advantages.

Pharmacokinetic Profile of Isradipine

Understanding the DMPK properties of the parent compound, Isradipine, is crucial for designing and interpreting studies with its deuterated analog.

| Parameter | Value | Reference |

| Absorption | 90-95% | [3][4] |

| Bioavailability | 15-24% | [3][4][6] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | [1][2][4] |

| Protein Binding | 95% | [1][3][4] |

| Volume of Distribution (Vd) | 3 L/kg | [4] |

| Metabolism | Extensive first-pass metabolism, primarily by CYP3A4 | [2][3][5] |

| Elimination Half-life (t1/2) | Biphasic: Early phase 1.5-2 hours, Terminal phase ~8 hours | [4] |

| Excretion | ~60-65% in urine (as metabolites), ~25-30% in feces | [3] |

Preclinical DMPK Experimental Protocols for this compound

The following are detailed methodologies for key in vitro and in vivo experiments to characterize the DMPK profile of this compound.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound compared to Isradipine in liver microsomes.

Methodology:

-

Incubation: Isradipine and this compound (1 µM) will be incubated separately with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Cofactor: The reaction will be initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots will be taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction will be stopped by adding ice-cold acetonitrile.

-

Analysis: Samples will be centrifuged, and the supernatant will be analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) will be calculated from the disappearance rate of the parent compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Methodology:

-

Animals: Male Sprague-Dawley rats (n=5 per group) will be used.

-

Dosing:

-

Oral (PO): this compound will be administered by oral gavage at a dose of 10 mg/kg.

-

Intravenous (IV): this compound will be administered as a bolus injection via the tail vein at a dose of 1 mg/kg.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma will be harvested by centrifugation and stored at -80°C until analysis.

-

Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2). Bioavailability will be calculated from the dose-normalized AUC values of the PO and IV groups.

Visualizing Experimental and Logical Relationships

This compound DMPK Evaluation Workflow

Caption: Workflow for preclinical DMPK evaluation of this compound.

Isradipine's Mechanism of Action Signaling Pathway

Caption: Signaling pathway of Isradipine's vasodilatory effect.

Conclusion

The use of this compound in preclinical DMPK studies presents a strategic approach to potentially enhance the pharmacokinetic properties of the parent drug. By leveraging the kinetic isotope effect, deuteration may lead to a more favorable metabolic profile, potentially resulting in improved bioavailability and a longer duration of action. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers to investigate the DMPK characteristics of this compound and to evaluate its potential as a therapeutic candidate. Through rigorous in vitro and in vivo studies, the full impact of deuteration on the disposition of Isradipine can be elucidated, paving the way for further development.

References

- 1. Articles [globalrx.com]

- 2. Articles [globalrx.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isradipine-d6 in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Isradipine-d6 in the bioanalysis of Isradipine, a dihydropyridine calcium channel blocker used in the management of hypertension.[1] This document provides a comprehensive overview of the methodologies, quantitative data, and experimental protocols essential for the accurate and reliable quantification of Isradipine in biological matrices.

Introduction to Isradipine and the Need for an Internal Standard

Isradipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2][3] To ensure its efficacy and safety, pharmacokinetic and bioequivalence studies are crucial, necessitating precise measurement of its concentration in biological fluids like plasma.

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for such quantitation due to their high sensitivity and specificity.[4] However, the accuracy of these methods can be affected by various factors, including matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response. To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound, a deuterated analog of Isradipine, serves as an ideal internal standard because it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, thus compensating for potential analytical errors.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Isradipine and this compound is fundamental for method development.

| Property | Isradipine | This compound |

| Chemical Formula | C₁₉H₂₁N₃O₅ | C₁₉H₁₅D₆N₃O₅ |

| Molecular Weight | 371.39 g/mol | ~377.43 g/mol |

| Structure | 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Deuterated analog of Isradipine |

| Appearance | Yellowish, crystalline powder | Not specified, expected to be similar to Isradipine |

| Solubility | Practically insoluble in water, soluble in ethanol and methanol | Not specified, expected to be similar to Isradipine |

Mechanism of Action: Signaling Pathway

Isradipine's primary mechanism of action involves the blockade of L-type calcium channels. The following diagram illustrates this signaling pathway.

Caption: Isradipine blocks L-type calcium channels, leading to vasodilation.

Bioanalytical Method Using this compound

The quantification of Isradipine in biological matrices is typically achieved using a validated LC-MS/MS method with this compound as the internal standard.

Experimental Workflow

The general workflow for the bioanalysis of Isradipine using this compound is depicted below.

Caption: Bioanalytical workflow for Isradipine quantification.

Detailed Experimental Protocol

This protocol provides a representative example of an LC-MS/MS method for the determination of Isradipine in human plasma.

1. Materials and Reagents:

-

Isradipine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

2. Standard and Quality Control (QC) Sample Preparation:

-

Prepare stock solutions of Isradipine and this compound in methanol.

-

Prepare working standard solutions of Isradipine by serial dilution of the stock solution.

-

Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of methanol containing a known concentration of this compound.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (gradient or isocratic) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

5. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3.5 kV |

MRM Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Isradipine | 372.1 | 312.2[4] |

| This compound | 378.1 | 318.2 |

Note: The MRM transition for this compound is an estimation based on a likely deuteration pattern (two -CD₃ groups) and may require optimization.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of Isradipine and this compound.

-

Linearity: Establishing a linear relationship between the peak area ratio (Isradipine/Isradipine-d6) and the concentration of Isradipine over a defined range.

-

Accuracy and Precision: Determining the closeness of the measured concentrations to the true values and the degree of scatter in a series of measurements.

-

Recovery: Assessing the efficiency of the extraction procedure.

-

Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte and internal standard.

-

Stability: Assessing the stability of Isradipine in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Conclusion

This compound is an indispensable tool in the bioanalysis of Isradipine. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods significantly enhances the accuracy, precision, and robustness of the analytical data. This technical guide provides a foundational understanding and practical framework for researchers and scientists involved in the development and validation of bioanalytical methods for Isradipine, ultimately contributing to the reliable assessment of its pharmacokinetic profile in drug development and clinical research.

References

- 1. scribd.com [scribd.com]

- 2. ajrconline.org [ajrconline.org]

- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Isradipine-d6: A Technical Material Safety Data Sheet and Handling Guide

Chemical and Physical Properties

Isradipine is a yellow, crystalline powder.[1][2] It is practically insoluble in water but soluble in ethanol and freely soluble in acetone, chloroform, and methylene chloride.[1][2] The following table summarizes the key chemical and physical properties of Isradipine, which are expected to be nearly identical for Isradipine-d6.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅D₆N₃O₅ | [3] |

| Molecular Weight | 377.43 g/mol | [3] |

| CAS Number | 1261398-97-3 (for d6) | [4] |

| Appearance | Yellow, fine crystalline powder | [1][2] |

| Solubility | Practically insoluble in water (<10 mg/L at 37°C) | [1][2] |

| Soluble in ethanol | [1][2] | |

| Freely soluble in acetone, chloroform, and methylene chloride | [1][2] | |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Bioavailability | 15-24% | [6][7] |

| Protein Binding | 95% | [1][7] |

| Elimination Half-Life | Approximately 8 hours | [1][7] |

Hazard Identification and GHS Classification

Isradipine is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, serious eye irritation, and potential for target organ damage through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[5][8][9]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

-

Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).[5]

-

Health Hazard (GHS08): Indicates systemic health hazards such as carcinogenicity, mutagenicity, or specific target organ toxicity.[5]

-

Exclamation Mark (GHS07): Indicates hazards such as irritant, skin sensitizer, or acute toxicity (harmful).[5]

-

Environment (GHS09): Indicates hazards to the aquatic environment.[5]

Signal Word: Danger[5]

Toxicological Data

The toxicological profile of Isradipine has been evaluated in several animal models. Significant lethality was observed in mice at oral doses over 200 mg/kg and in rabbits at approximately 50 mg/kg.[2][6] Rats, however, tolerated oral doses exceeding 2000 mg/kg without mortality.[2][6]

| Test | Species | Route | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | >200 mg/kg | [2][6] |

| LD₅₀ (Lethal Dose, 50%) | Rabbit | Oral | ~50 mg/kg | [2][6] |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | >2000 mg/kg | [2][6] |

| Minimum Lethal Dose | Dog | IV Infusion | 2 mg/kg | [10] |

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[8] No component of Isradipine at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Experimental Protocols & Workflows

While specific experimental protocols for this compound are not detailed in the provided safety data sheets, logical workflows for handling and risk management can be established based on standard laboratory practices and the known hazards of the parent compound.

Figure 1: Hazard assessment and safe handling workflow for this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures, based on Isradipine data, should be taken.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Get emergency medical help immediately.[8]

Figure 2: First aid and emergency response workflow for exposure.

Handling and Storage

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid the formation of dust and aerosols.[11] Do not breathe dust, fume, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[5][8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8][11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep refrigerated as recommended by the supplier.[11] Store locked up.[8]

Stability and Reactivity

Isradipine is stable under normal storage conditions.[11] It is incompatible with strong oxidizing agents.[11] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11] Hazardous polymerization does not occur.[11]

Ecological Information

Isradipine is very toxic to aquatic life, with long-lasting effects.[5] Do not allow the product to be released into the environment, including ground water, water courses, or sewage systems.[5] Even small quantities leaking into the ground can be dangerous to drinking water.[5]

This technical guide is based on the best available information for the parent compound, Isradipine. All laboratory personnel should be trained in safe handling procedures and be familiar with the contents of this document before working with this compound. Always consult the supplier-specific Safety Data Sheet for the most current information.

References

- 1. DailyMed - ISRADIPINE capsule [dailymed.nlm.nih.gov]

- 2. DailyMed - ISRADIPINE capsule [dailymed.nlm.nih.gov]

- 3. tlcstandards.com [tlcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Isradipine - Wikipedia [en.wikipedia.org]

- 8. Isradipine - Safety Data Sheet [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. fishersci.com [fishersci.com]

The Case for Deuterated Isradipine: A Technical Guide to Preliminary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isradipine, a dihydropyridine calcium channel blocker, has a well-established role in the management of hypertension and has been the subject of significant research for its neuroprotective potential in Parkinson's disease. However, its clinical utility is hampered by extensive first-pass metabolism, leading to low bioavailability and inter-individual variability in patient response. This technical guide explores the scientific rationale and potential preliminary research applications of deuterated isradipine, a modification aimed at improving its pharmacokinetic profile and therapeutic efficacy. By leveraging the kinetic isotope effect, deuteration of isradipine at key metabolic sites is hypothesized to slow its breakdown, leading to increased plasma concentrations, a more predictable dose-response relationship, and potentially enhanced therapeutic outcomes in both its established and investigational indications. This document outlines the core concepts, summarizes relevant data for the parent compound, and provides a roadmap for the preclinical evaluation of deuterated isradipine.

Introduction to Isradipine

Isradipine is a potent antagonist of L-type calcium channels, primarily the Ca_v_1.2 and Ca_v_1.3 subtypes.[1][2] Its vasodilatory effects, mediated by the blockade of calcium influx in arterial smooth muscle, underpin its use in treating hypertension.[3][4] Beyond its cardiovascular applications, isradipine has garnered interest for its potential to protect dopaminergic neurons in the substantia nigra, a key pathological hallmark of Parkinson's disease.[1][5] This neuroprotective hypothesis stems from the role of Ca_v_1.3 channels in the autonomous pacemaking of these neurons, which can lead to calcium-induced cellular stress.[1]

Despite its therapeutic promise, isradipine's pharmacokinetic profile presents challenges. It is almost completely absorbed after oral administration but undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[6][7] This results in a low bioavailability of approximately 15-24%.[4]

The Rationale for Deuterating Isradipine

The substitution of hydrogen with its heavier, stable isotope deuterium at sites of metabolic oxidation can significantly slow down the rate of enzymatic metabolism. This phenomenon, known as the kinetic isotope effect (KIE), offers a promising strategy to enhance the pharmacokinetic properties of drugs like isradipine that are subject to extensive metabolism.[8][9] A patent application has been filed for deuterated pharmaceutical compositions, including isradipine, with the aim of slowing metabolism and attenuating interpatient variability.[3]

The primary goals of developing a deuterated version of isradipine are:

-

Increased Bioavailability: By reducing the rate of first-pass metabolism, a higher proportion of the administered dose is expected to reach systemic circulation.

-

Improved Pharmacokinetic Profile: Deuteration may lead to a longer half-life and more consistent plasma concentrations.

-

Reduced Inter-individual Variability: A more predictable metabolic fate could lead to a more uniform therapeutic response across different patient populations.

-

Potential for Dose Reduction: Enhanced bioavailability may allow for the administration of lower doses, potentially reducing dose-dependent side effects.

Potential Preliminary Research Applications

The improved pharmacokinetic profile of deuterated isradipine could have significant implications for its existing and potential therapeutic applications.

Hypertension

In the management of hypertension, a more consistent and prolonged duration of action could lead to smoother blood pressure control and potentially allow for once-daily dosing, improving patient compliance.

Neuroprotection in Parkinson's Disease

The investigation of isradipine for Parkinson's disease has been hampered by the need for high doses to achieve therapeutic concentrations in the brain, which can be limited by its peripheral vasodilatory effects.[10] A deuterated version of isradipine that achieves higher and more sustained central nervous system (CNS) concentrations at a given peripheral dose could provide a more definitive test of the calcium channel hypothesis in Parkinson's disease neuroprotection.[5][11]

Quantitative Data Summary

The following tables summarize key quantitative data for non-deuterated isradipine from preclinical and clinical studies. This information serves as a baseline for comparison in future studies of deuterated isradipine.

Table 1: Pharmacokinetic Parameters of Isradipine

| Parameter | Value | Species | Reference |

| Bioavailability | 15-24% | Human | [4] |

| Time to Peak Plasma Concentration | ~1.5 hours | Human | [4] |

| Plasma Protein Binding | ~95% | Human | [4] |

| Elimination Half-life | ~8 hours | Human | [6] |

| Metabolism | Extensive (CYP3A4) | Human | [6] |

Table 2: Preclinical Neuroimaging Data of [11C]Isradipine in Rats

| Parameter | Value | Notes | Reference |

| Radiochemical Yield | 6 ± 3% | Uncorrected | [12] |

| Specific Activity | 143 ± 90 GBq·µmol⁻¹ | At end-of-synthesis | [12] |

| Brain Uptake (Peak) | 0.37 ± 0.08% ID/cc | 15-60 seconds post-injection | [12] |

| Reduction in Brain Uptake with Pre-treatment | 25-40% | Pre-treatment with 2 mg·kg⁻¹ isradipine | [12] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in the preliminary research and development of deuterated isradipine.

In Vitro Metabolic Stability Assay

-

Objective: To compare the metabolic stability of deuterated isradipine with its non-deuterated counterpart in human liver microsomes.

-

Methodology:

-

Incubate deuterated isradipine and non-deuterated isradipine (at a concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding ice-cold acetonitrile.

-

Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

-

Calculate the in vitro half-life (t_½_) and intrinsic clearance (CL_int_) for both compounds.

-

Preclinical Pharmacokinetic Study in Rodents

-

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated isradipine after oral administration in rats.

-

Methodology:

-

Administer a single oral dose of deuterated isradipine or non-deuterated isradipine (e.g., 5 mg/kg) to male Sprague-Dawley rats.

-

Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Process blood samples to obtain plasma.

-

Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters including C_max_, T_max_, AUC, and oral bioavailability for both compounds.

-

In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease

-

Objective: To evaluate the neuroprotective efficacy of deuterated isradipine in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.

-

Methodology:

-

Administer deuterated isradipine, non-deuterated isradipine, or vehicle to C57BL/6 mice daily for a pre-determined period (e.g., 2 weeks) prior to toxin administration.[5][11]

-

Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the striatum.

-

Continue drug or vehicle administration for a further period (e.g., 4 weeks).

-

Assess motor function using behavioral tests such as the cylinder test and apomorphine-induced rotations.

-

At the end of the study, sacrifice the animals and perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron survival.

-

Mandatory Visualizations

Signaling Pathway of Isradipine Action

Caption: Mechanism of action of Isradipine as an L-type calcium channel blocker.

Experimental Workflow for Preclinical Evaluation

Caption: Proposed preclinical workflow for the evaluation of deuterated isradipine.

Conclusion

The development of deuterated isradipine represents a scientifically grounded approach to overcoming the pharmacokinetic limitations of the parent compound. By mitigating its extensive first-pass metabolism, a deuterated version holds the potential for improved bioavailability, a more predictable therapeutic response, and enhanced efficacy in both hypertension and neurodegenerative disorders like Parkinson's disease. The preliminary research applications outlined in this guide provide a clear path for the preclinical evaluation of this promising therapeutic candidate. Further investigation is warranted to fully characterize the profile of deuterated isradipine and to determine its ultimate clinical utility.

References

- 1. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of PN 200-110 (isradipine), a new calcium antagonist, after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases | TREA [trea.com]

- 4. Lower Affinity of Isradipine for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The L-type channel antagonist isradipine is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isradipine-d6 as an Internal Standard for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal SIL-IS, such as Isradipine-d6, co-elutes with the analyte (Isradipine) and exhibits identical chemical and physical properties during sample extraction and ionization, thus compensating for matrix effects and variations in instrument response. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Isradipine in plasma, supporting robust and reliable pharmacokinetic assessments.

Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in a low oral bioavailability of 15-24%. Given this pharmacokinetic profile, precise and sensitive analytical methods are crucial for characterizing its behavior in vivo.

Quantitative Data

The following tables summarize the key quantitative parameters for an LC-MS/MS method for the analysis of Isradipine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |

| Isradipine | 372.1 | 312.2 | ESI+ |

| This compound | 378.1 | 318.2 | ESI+ |

*Note: The m/z values for this compound are inferred based on the addition of 6 daltons to the parent compound's mass and a similar fragmentation pattern. These values should be confirmed empirically during method development.

Table 2: Chromatographic and Calibration Parameters

| Parameter | Value |

| Chromatographic Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Retention Time (Approx.) | Isradipine: ~0.8 min, this compound: ~0.8 min |

| Calibration Curve Range | 10 - 5000 pg/mL |

| Linearity (r²) | ≥ 0.999 |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL |

Experimental Protocols

This section details the protocol for sample preparation and LC-MS/MS analysis for a pharmacokinetic study of Isradipine.

Materials and Reagents

-

Isradipine reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE)

-

Ammonium hydroxide

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Pipettes and tips

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isradipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Isradipine stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water to achieve the desired concentration.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution to all tubes except for the blank matrix.

-

Add 50 µL of 0.1 M ammonium hydroxide to each tube and vortex for 30 seconds.

-

Add 1 mL of MTBE to each tube.

-

Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from matrix components and elution of the analyte and internal standard. For example, start at 20% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isradipine: 372.1 → 312.2

-

This compound: 378.1 → 318.2 (to be confirmed)

-

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

Visualizations

Isradipine Metabolism Pathway

Caption: Metabolic pathway of Isradipine, primarily mediated by CYP3A4 in the liver.

Experimental Workflow for Isradipine Quantification

Caption: Workflow for the quantification of Isradipine in plasma using this compound.

References

Application Note: High-Throughput Analysis of Isradipine in Human Plasma by UPLC-MS/MS using Isradipine-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of isradipine in human plasma using an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The assay utilizes liquid-liquid extraction for sample preparation and incorporates a stable isotope-labeled internal standard, isradipine-d6, to ensure accuracy and precision. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Isradipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] Accurate measurement of isradipine concentrations in human plasma is essential for pharmacokinetic and bioequivalence studies. This protocol describes a robust and reliable UPLC-MS/MS method for the determination of isradipine in human plasma, employing this compound as the internal standard (IS) to compensate for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

Isradipine certified reference standard

-

This compound certified reference standard

-

HPLC-grade methanol, acetonitrile, and methyl-t-butyl ether

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Human plasma (K2-EDTA)

-

Deionized water

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)

-

Analytical balance

-

Microcentrifuge

-

Pipettes

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of isradipine and this compound from human plasma.[1]

-

Allow frozen human plasma samples to thaw at room temperature.

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of methyl-t-butyl ether.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Conditions

The chromatographic separation is performed on a C18 column with a gradient elution. The mass spectrometer is operated in the positive electrospray ionization mode with multiple reaction monitoring (MRM).

Table 1: UPLC Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-30% B), 2.6-3.0 min (30% B) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Isradipine | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 372.2 | 378.2 |

| Product Ion (m/z) | 312.2 | 318.2 |

| Dwell Time (ms) | 150 | 150 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 60 | 60 |

*Note: The mass transitions for this compound are proposed based on the known fragmentation of Isradipine. These transitions should be confirmed and optimized empirically during method development.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |

Experimental Workflow

Experimental workflow for Isradipine analysis.

Signaling Pathway

Isradipine is a calcium channel blocker and does not have a direct signaling pathway in the traditional sense. It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a decrease in blood pressure.

References

Application Notes and Protocols for Isradipine-d6 Sample Preparation in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Isradipine-d6 from biological matrices. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction